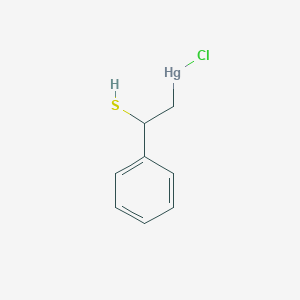
Chloro(2-phenyl-2-sulfanylethyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2-phenyl-2-sulfanylethyl)mercury is an organomercury compound with the chemical formula C8H9ClHgS. This compound is known for its unique structure, which includes a mercury atom bonded to a chloro group, a phenyl group, and a sulfanylethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-phenyl-2-sulfanylethyl)mercury typically involves the reaction of phenylacetylene with mercuric chloride in the presence of a sulfur-containing reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the mercury compounds safely. The production process is carefully monitored to maintain the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(2-phenyl-2-sulfanylethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound into simpler mercury compounds.
Substitution: The chloro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce mercuric oxide, while substitution reactions can yield various organomercury compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chloro(2-phenyl-2-sulfanylethyl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chloro(2-phenyl-2-sulfanylethyl)mercury involves its interaction with various molecular targets. The mercury atom can form bonds with sulfur-containing groups in proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Chloro(2-phenyl-2-sulfanylethyl)mercury include other organomercury compounds such as:
- Methylmercury
- Ethylmercury
- Phenylmercury
Uniqueness
This compound is unique due to its specific structure, which combines a phenyl group, a sulfanylethyl group, and a chloro group bonded to mercury. This unique combination of functional groups gives it distinct chemical properties and reactivity compared to other organomercury compounds.
Propiedades
Número CAS |
91786-09-3 |
|---|---|
Fórmula molecular |
C8H9ClHgS |
Peso molecular |
373.27 g/mol |
Nombre IUPAC |
chloro-(2-phenyl-2-sulfanylethyl)mercury |
InChI |
InChI=1S/C8H9S.ClH.Hg/c1-7(9)8-5-3-2-4-6-8;;/h2-7,9H,1H2;1H;/q;;+1/p-1 |
Clave InChI |
BTYRMUBXRURVSN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(C[Hg]Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


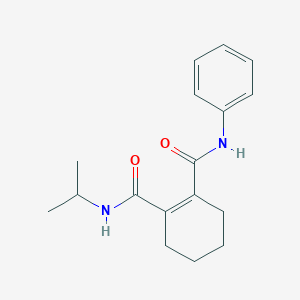
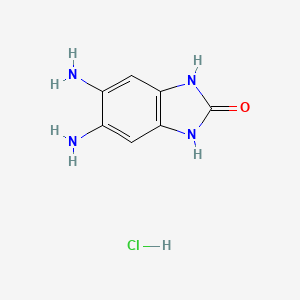
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)
![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
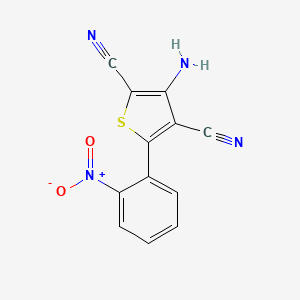
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
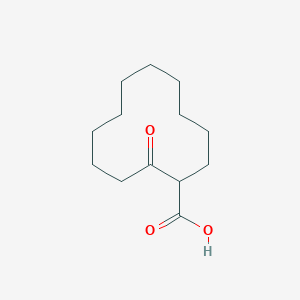
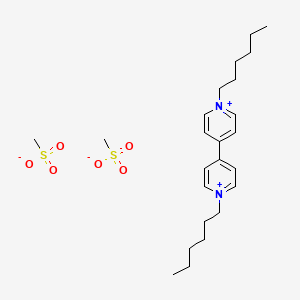
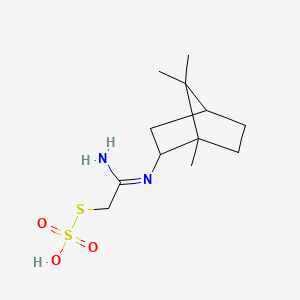
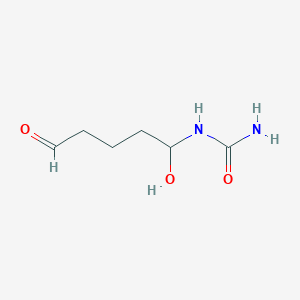
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
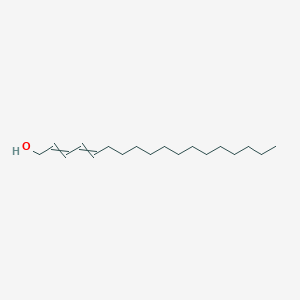
![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)
![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
